Methyl 5-methoxy-1,2-oxazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methoxy-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-9-5(8)4-3-7-11-6(4)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEIBLSMQNBLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Methoxy 1,2 Oxazole 4 Carboxylate and Its Analogues
Regioselective Synthesis Approaches to 1,2-Oxazole-4-carboxylates
Regioselectivity is a critical aspect in the synthesis of substituted 1,2-oxazoles, as different isomers can exhibit varied biological activities. The two principal pathways for forming the 1,2-oxazole core involve the reaction of a three-carbon component with hydroxylamine (B1172632) hydrochloride or the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov
Cycloaddition reactions are powerful tools for the construction of heterocyclic rings. For 1,2-oxazole-4-carboxylates, [3+2] cycloaddition strategies are particularly prevalent, allowing for the direct formation of the five-membered ring system.
An efficient and mild method for synthesizing 4,5-disubstituted oxazoles involves the [3+2] cycloaddition reaction between various isocyanides and acid chlorides in the presence of a base. rsc.orgrsc.org This approach is notable for its practicality and broad applicability to a range of acid chlorides, including those containing heteroatoms like oxygen, nitrogen, and sulfur. rsc.org The reaction proceeds effectively and serves as a valuable route for creating diverse oxazole (B20620) structures. rsc.org This method is particularly useful for preparing 5-formyloxazole, a synthetically valuable intermediate. rsc.orgrsc.org
The transformation is believed to occur via the initial reaction of the isocyanide with the acid chloride, followed by cyclization to form the oxazole ring. rsc.org This methodology has been recognized as a significant advancement for constructing 4,5-disubstituted oxazoles, which are key substructures in many biologically active compounds. nih.gov
Table 1: Representative [3+2] Cycloaddition of Isocyanides and Acid Chlorides
| Isocyanide Reactant | Acid Chloride Reactant | Base | Product | Yield |
|---|---|---|---|---|
| Ethyl Isocyanoacetate | Benzoyl Chloride | Triethylamine | Ethyl 5-phenyloxazole-4-carboxylate | Good |
| Tosylmethyl isocyanide | Acetyl Chloride | Potassium Carbonate | 4-acetyl-5-methyloxazole | Moderate |
Note: This table is illustrative, based on the general reaction described in the sources.
A convenient and effective method for the regioselective synthesis of 5-substituted 1,2-oxazole-4-carboxylates is the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.govbeilstein-journals.orgktu.edu This synthetic route typically begins with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to generate the β-enamino ketoester intermediate. nih.govbeilstein-journals.org This intermediate then undergoes a subsequent cycloaddition with hydroxylamine to yield the target 5-substituted 1,2-oxazole derivatives. nih.govbeilstein-journals.org
This strategy has been successfully employed to prepare a series of novel methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are valuable as amino acid-like building blocks. nih.govbeilstein-journals.orgktu.edu The reaction can produce both achiral and chiral products in moderate yields, with high enantiomeric excess (up to 97-100% ee) when starting from chiral precursors. beilstein-journals.org The structural assignment of the resulting regioisomers is typically confirmed through extensive spectroscopic analysis, including NMR (¹H, ¹³C, and ¹⁵N), HRMS, and single-crystal X-ray diffraction. nih.govbeilstein-journals.org
Table 2: Synthesis of Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates
| β-Enamino Ketoester Precursor | Reagent | Product | Yield |
|---|---|---|---|
| Derived from N-Boc-azetidine | Hydroxylamine Hydrochloride | Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate | Moderate |
| Derived from N-Boc-pyrrolidine | Hydroxylamine Hydrochloride | Methyl 5-(N-Boc-pyrrolidin-3-yl)-1,2-oxazole-4-carboxylate | Moderate |
Note: Yields are generally described as "moderate" in the source material. beilstein-journals.org
Metal catalysis offers alternative and often highly efficient pathways to oxazole and isoxazole (B147169) derivatives, enabling transformations that are difficult to achieve through other means. Iron and palladium are two metals that have been effectively utilized in the synthesis of these heterocyclic cores.
A novel synthesis of isoxazole-4-carboxylic acid derivatives has been developed through the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. acs.org Specifically, when 4-formyl-5-methoxyisoxazoles are subjected to the reaction conditions—typically using a catalyst like FeCl₂·4H₂O in dioxane at 105 °C—they isomerize to yield methyl oxazole-4-carboxylates in good yields. acs.org
This transformation proceeds through a domino isoxazole-isoxazole isomerization mechanism. acs.org Under milder conditions (MeCN, 50 °C), the reaction can be stopped at the stage of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. This azirine can then be quantitatively isomerized into the final oxazole product through non-catalytic thermolysis. acs.org The reaction is tolerant of a variety of alkyl, aryl, and thienyl substituents at the 3-position of the isoxazole ring. acs.org
Palladium-catalyzed direct C-H coupling reactions have emerged as a powerful tool for the functionalization of heterocyclic compounds, including oxazole-4-carboxylates. nih.gov This methodology allows for the formation of C-C bonds by directly coupling the C-H bonds of the oxazole ring with various partners, such as aryl halides, without the need for pre-functionalization. nih.govresearchgate.net
This approach has been used for the C5-arylation of ethyl 2-phenyl-oxazole-4-carboxylate. nih.gov Furthermore, sequential palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate provides rapid access to analogues of DPO (diphenyloxazole) and POPOP (phenyloxazolephenyloxazolephenyl), which have applications as molecular sensors. nih.gov Another significant advancement is the decarboxylative direct C-H cross-coupling, where oxazole-4-carboxylate esters can be coupled with other carboxy-azoles to prepare linked bis(azole) structures, which are found in nature. nih.gov These reactions offer a highly atom-economical and efficient route to complex substituted oxazoles. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Methyl 5-methoxy-1,2-oxazole-4-carboxylate |
| Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate |
| Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate |
| Methyl 5-(N-Boc-pyrrolidin-3-yl)-1,2-oxazole-4-carboxylate |
| Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate |
| β-Enamino ketoester |
| Hydroxylamine hydrochloride |
| 1,3-diketone |
| N,N-dimethylformamide dimethylacetal |
| Isocyanide |
| Acid chloride |
| 5-formyloxazole |
| 4-Acyl-5-methoxyisoxazole |
| 4-Formyl-5-methoxyisoxazole |
| Methyl oxazole-4-carboxylate |
| Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirine |
| Ethyl 2-phenyl-oxazole-4-carboxylate |
| Ethyl oxazole-4-carboxylate |
| Diphenyloxazole (DPO) |
| Phenyloxazolephenyloxazolephenyl (POPOP) |
| Ethyl Isocyanoacetate |
| Benzoyl Chloride |
| Triethylamine |
| Ethyl 5-phenyloxazole-4-carboxylate |
| Tosylmethyl isocyanide |
| Acetyl Chloride |
| Potassium Carbonate |
Metal-Catalyzed Synthetic Routes
Synthesis of Specific Analogues and Precursors of this compound
A convenient and efficient synthesis for novel achiral and chiral heterocyclic amino acid-like building blocks, specifically regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, has been developed. beilstein-journals.orgktu.edu This method involves the reaction of β-enamino ketoesters, which include azetidine, pyrrolidine, or piperidine (B6355638) enamines, with hydroxylamine hydrochloride. beilstein-journals.orgktu.edu
The structural assignment of these compounds has been unambiguously confirmed through various analytical techniques, including chiral HPLC analysis, 1H, 13C, and 15N NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction data. beilstein-journals.orgktu.edu For example, the 1H NMR spectrum of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate shows a characteristic resonance for the Boc-group methyl protons as a singlet at δ 1.47 ppm, and the 1,2-oxazole methine proton appears as a singlet at δ 8.46 ppm. beilstein-journals.org The 13C NMR spectrum displays characteristic signals for the 1,2-oxazole ring skeleton carbons at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org
To further confirm the structure, 15N-labeled methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate was synthesized by reacting the corresponding β-enamino ketoester with 15N-hydroxylamine hydrochloride. beilstein-journals.orgnih.gov The incorporation of the 15N atom is a valuable method for studying molecular structures and enhances the utility of NMR methods. nih.gov The 1H NMR spectrum of the 15N-labeled compound showed a 1H,15N coupling constant (2J H3–N2 = 14.36 Hz). beilstein-journals.org In the 13C NMR spectrum, 13C,15N interactions were observed for signals C-3 (1J C3-N2 = 4.55 Hz), C-4 (2J C4-N2 = 1.30 Hz), and C-5 (2J C5-N2 = 1.96 Hz), which unequivocally indicates the presence of a 1,2-oxazole ring. beilstein-journals.org
The general synthetic pathway starts from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester. beilstein-journals.orgnih.gov This intermediate then undergoes a subsequent cycloaddition reaction with hydroxylamine to form the regioisomerically substituted 1,2-oxazoles. beilstein-journals.orgnih.gov
An efficient and mild method for the synthesis of 4,5-disubstituted oxazoles has been developed, which can be utilized for the synthesis of compounds like Methyl 5-(Methoxymethyl)oxazole-4-carboxylate. rsc.org This method involves a [3+2] cycloaddition reaction of various isocyanides and acid chlorides in the presence of a base. rsc.org This methodology is versatile and works with a broad spectrum of acid chlorides, including those containing heteroatoms such as oxygen, nitrogen, and sulfur. rsc.org
The synthesis of Methyl 5-(methoxymethyl)oxazole-4-carboxylate was achieved with a yield of 86%. rsc.org The characterization of the product, a colorless oil, was performed using IR and NMR spectroscopy. The IR spectrum showed characteristic bands at 3412, 2956, 1741, 1680, 1517, and 1440 cm-1. The 1H NMR spectrum (500 MHz, CDCl3) displayed signals at δ 7.90 (s, 1H), 4.83 (s, 2H), 3.95 (s, 3H), and 3.43 (s, 3H). The 13C NMR spectrum (75 MHz, CDCl3) showed peaks at δ 162.13, 150.41, 129.45, and 63.37. rsc.org
The proposed mechanism for this reaction involves the [3+2] cycloaddition of the acid chloride and isocyanide to form the 4,5-disubstituted oxazole. rsc.org This method has also been successfully applied to the synthesis of 5-formyl oxazole, which is a synthetically useful intermediate. rsc.org
The isoxazole ring is a key structural motif in many biologically active compounds, and derivatives of 5-amino-3-methyl-1,2-oxazole are of significant interest in medicinal chemistry. researchgate.net 5-Amino-3-methyl-isoxazole-4-carboxylic acid is a bifunctional isoxazole derivative that contains both an amino and a carboxylic acid group, and it can be considered a non-proteinogenic β-amino acid. mdpi.com
The synthesis of N'-substituted derivatives of carbohydrazides is a common strategy to create diverse molecular libraries. While the direct synthesis of N'-Substituted Derivatives of 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide is not extensively detailed in the provided context, the synthesis of related structures provides insight into potential synthetic routes. For instance, the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates has been achieved in good yields. researchgate.net This reaction involves the treatment of arylisothiocyanate derivatives with sodium methyl cyanoacetate (B8463686) to form corresponding thioxo-propanoates, which are then reacted with hydroxylamine in the presence of ammonium (B1175870) acetate. researchgate.net
Furthermore, the amino group in the 5-amino-3-methyl-isoxazole-4-carbohydrazide ring has been reported to act as an imine group. mdpi.com The reactivity of the amino group is a key consideration in the synthesis of N'-substituted derivatives. It has been shown that the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid can remain unreactive under certain conditions, such as during the formation of an Fmoc-protected derivative. mdpi.com This suggests that selective N'-substitution of the corresponding carbohydrazide (B1668358) may be achievable.
Reactivity and Reaction Mechanisms of Methyl 5 Methoxy 1,2 Oxazole 4 Carboxylate Scaffolds
Electrophilic and Nucleophilic Reactivity of the 1,2-Oxazole Core
The 1,2-oxazole ring is an electron-deficient heterocyclic system, which influences its reactivity towards both electrophiles and nucleophiles. Generally, the isoxazole (B147169) ring exhibits a degree of aromatic character, rendering it somewhat resistant to typical electrophilic aromatic substitution. When such reactions do occur, the position of substitution is directed by the existing substituents on the ring. For instance, in many isoxazole systems, electrophilic attack, if it occurs, is often directed to the C-4 position, though this is highly dependent on the electronic nature of other substituents.
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, often leading to ring-opening reactions. The presence of the weak N-O bond is a key feature of the isoxazole ring's reactivity, and cleavage of this bond is a common outcome in reactions initiated by nucleophiles, bases, or reducing agents. This ring-opening behavior is a powerful tool in synthesis, as it allows for the transformation of the heterocyclic core into various acyclic structures.
Transformations Involving the Methyl Ester Moiety
The methyl ester group at the C-4 position is a versatile handle for a range of chemical modifications, primarily involving nucleophilic acyl substitution.
A fundamental transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid, a reaction known as saponification. This is typically achieved under basic conditions, for instance, by treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. This conversion is often a crucial step in synthetic pathways where the carboxylic acid is required for subsequent reactions, such as amide bond formation or other derivatizations.
Table 1: Representative Conditions for Saponification
| Reactant | Reagents | Product |
|---|
The methyl ester can undergo transesterification when treated with another alcohol in the presence of an acid or base catalyst, allowing for the synthesis of different alkyl esters. More commonly, the ester is converted into an amide through reaction with a primary or secondary amine. This amidation can be carried out directly by heating the ester with the amine, sometimes in the presence of a catalyst, or it can be facilitated by first converting the ester to the more reactive carboxylic acid (via saponification) and then employing standard peptide coupling reagents. Amidation is a widely used reaction in medicinal chemistry to introduce diverse functional groups and modify the physicochemical properties of the parent molecule.
Table 2: Examples of Amidation Reactions
| Reactant | Reagents | Product | Yield |
|---|---|---|---|
| Methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate | Methylamine in MeOH, 85°C, 12h | 3-(3-Methoxyphenyl)-N,5-dimethylisoxazole-4-carboxamide | 96% |
Reactivity of the Methoxy (B1213986) Substituent at C-5 Position
The methoxy group at the C-5 position significantly influences the reactivity of the isoxazole ring, primarily by acting as an electron-donating group. This electronic effect enhances the reactivity of the ring in various transformations.
5-Alkoxyoxazoles are known to participate in a range of chemical reactions, leveraging the electronic properties conferred by the alkoxy group. These transformations include:
Hetero-Diels–Alder Reactions: The oxazole (B20620) ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. The presence of an alkoxy group at C-5 can activate the diene system, facilitating cycloaddition. These reactions are valuable for the synthesis of substituted pyridines and other complex heterocyclic systems. wikipedia.org
Formal 1,3-Dipolar Cycloadditions: While not a true 1,3-dipole, the oxazole ring can undergo reactions that are formally equivalent to 1,3-dipolar cycloadditions, leading to the formation of new five-membered rings.
Photochemical [2+2] Cycloadditions: Upon photochemical activation, the double bonds within the oxazole ring can participate in [2+2] cycloaddition reactions with alkenes, forming cyclobutane-fused heterocyclic systems.
Claisen Rearrangements: If an appropriate allyl ether substituent were present at the C-5 position (in place of the methoxy group), it could undergo a Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.
Ring-Opening Processes: As mentioned earlier, the isoxazole ring is prone to ring-opening. The 5-methoxy group can influence the regioselectivity and facility of these reactions, which can be triggered by various reagents to yield functionalized acyclic compounds.
A significant aspect of the reactivity imparted by the 5-methoxy group is its ability to act as a directed metalation group (DMG). scispace.comresearchgate.net In the context of a related system, 5-methoxy-2-phenyloxazole, it has been shown that the methoxy group can direct a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to selectively deprotonate the adjacent C-4 position. scispace.comresearchgate.net This process, known as directed ortho-metalation (or in this heterocyclic case, directed lateral metalation), generates a potent nucleophile at C-4. wikipedia.org
This lithiated intermediate can then be "trapped" by a wide variety of electrophiles, allowing for the introduction of diverse substituents at the C-4 position with high regioselectivity. scispace.comresearchgate.net This strategy provides a powerful synthetic route to 4-substituted-5-methoxyoxazoles, which might be difficult to access through other means. scispace.comresearchgate.net The coordination of the lithium cation with the lone pairs of the methoxy group's oxygen atom is thought to be crucial for this directed deprotonation. wikipedia.orgbaranlab.org
Table 3: Directed Metalation and Electrophilic Trapping of a 5-Methoxyoxazole Analog
| Substrate | Reagents | Electrophile | Product |
|---|---|---|---|
| 5-Methoxy-2-phenyloxazole | n-BuLi or LDA, THF, -78°C | D₂O | 4-Deuterio-5-methoxy-2-phenyloxazole scispace.comresearchgate.net |
| 5-Methoxy-2-phenyloxazole | n-BuLi or LDA, THF, -78°C | MeI-TMEDA | 4-Methyl-5-methoxy-2-phenyloxazole scispace.comresearchgate.net |
| 5-Methoxy-2-phenyloxazole | n-BuLi or LDA, THF, -78°C | PhCHO | 2-Phenyl-4-(hydroxy(phenyl)methyl)-5-methoxyoxazole scispace.comresearchgate.net |
This methodology highlights the synthetic utility of the 5-methoxy group beyond its electronic influence on cycloaddition and ring-opening reactions, establishing it as a key functional handle for the regioselective functionalization of the oxazole core.
Mechanistic Investigations of Key Transformations
Isomerization Pathways (e.g., Isoxazole-Azirine-Oxazole Isomerization Mechanism)
The isomerization of the isoxazole ring system represents a significant transformation, providing pathways to other valuable heterocyclic structures. A key mechanistic route involves the rearrangement of isoxazoles through a highly strained azirine intermediate, which can subsequently rearrange to form a more stable oxazole.
Research has demonstrated that 4-acyl-5-methoxyisoxazoles can undergo isomerization catalyzed by iron(II) to yield isoxazole-4-carboxylic esters. acs.org Under milder conditions (acetonitrile, 50°C), this Fe(II)-catalyzed reaction allows for the isolation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates. acs.org These azirines are pivotal in the transformation pathway.
The fate of the azirine intermediate is dependent on the reaction conditions. Under catalytic conditions (dioxane, 105°C), the azirine isomerizes back to an isoxazole structure. However, under non-catalytic thermolysis at higher temperatures (o-dichlorobenzene, 170°C), the azirine quantitatively converts into an oxazole. acs.org
The mechanism for the thermolytic conversion to an oxazole proceeds through the cleavage of the C-C bond in the azirine ring. This cleavage is facilitated by the presence of two strong electron-withdrawing substituents at the C2 position of the azirine, which leads to the formation of a stabilized nitrile ylide. acs.org A subsequent 1,5-cyclization of this nitrile ylide intermediate results in the final oxazole product. acs.org
Density Functional Theory (DFT) calculations have been employed to investigate the energetics of these pathways. The calculations help to explain the dependence of the reaction routes on the nature of the substituents on the isoxazole core and the specific reaction conditions. acs.org For instance, replacing a formyl group with a bulkier benzoyl group on the starting isoxazole increases the energy barrier for the transformation, highlighting the influence of steric and electronic factors on the reaction mechanism. acs.org
Table 1: Conditions for Isomerization of 4-Acyl-5-methoxyisoxazole Derivatives acs.org
| Starting Material | Catalyst/Conditions | Intermediate | Product |
| 4-Acyl-5-methoxyisoxazole | Fe(II), MeCN, 50°C | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Transiently isolated |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Dioxane, 105°C (Catalytic) | - | Isomerized Isoxazole |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | o-Dichlorobenzene, 170°C (Thermolysis) | Nitrile Ylide | Oxazole |
Detailed Mechanism of [3+2] Cycloaddition Reactions in Oxazole Formation
The formation of the 1,2-oxazole (isoxazole) ring, the core of Methyl 5-methoxy-1,2-oxazole-4-carboxylate, is commonly achieved through [3+2] cycloaddition reactions. This type of reaction, specifically the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, is a primary and versatile pathway for constructing the isoxazole heterocycle. nih.govmdpi.com
The mechanism involves the reaction of a 1,3-dipole (the nitrile oxide) with a dipolarophile (an alkyne or alkene). The nitrile oxide, which can be generated in situ from an oxime precursor, possesses a linear structure with positive and negative charges distributed over the three atoms (C-N-O).
In the context of forming an isoxazole-4-carboxylate, the reaction would proceed between a nitrile oxide and an alkyne bearing an ester group. The cycloaddition is a concerted process, meaning the two new sigma bonds are formed in a single transition state. The orbital symmetries of the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other must align for the reaction to proceed smoothly.
Computational studies, such as those using Molecular Electron Density Theory (MEDT), have provided detailed insights into the transition state and the electronic nature of this cycloaddition. mdpi.com The reaction proceeds via a high-energy transition state where the nitrile oxide and the alkyne approach each other in parallel planes. The regioselectivity of the addition—determining which nitrogen and oxygen of the nitrile oxide bond to which carbon of the alkyne—is a critical aspect of the synthesis and can be influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. mdpi.com
While various methods exist for oxazole synthesis, including photoinduced cycloadditions of carbenes and nitriles or the van Leusen oxazole synthesis, the 1,3-dipolar cycloaddition of nitrile oxides remains a foundational method for the specific 1,2-oxazole scaffold . nih.govthieme-connect.com
Table 2: Key Components in [3+2] Cycloaddition for 1,2-Oxazole Synthesis nih.govmdpi.com
| Reaction Component | Role | Example |
| 1,3-Dipole | Provides the C-N-O backbone of the ring | Nitrile Oxide |
| Dipolarophile | Provides the remaining two carbon atoms of the ring | Alkyne or Alkene |
| Transition State | Single, high-energy state where bonds are formed | Concerted Cycloaddition |
| Product | Five-membered heterocyclic ring | 1,2-Oxazole (Isoxazole) |
Advanced Spectroscopic and Structural Elucidation of Methyl 5 Methoxy 1,2 Oxazole 4 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insight into the chemical environment of individual atoms within a molecule. Through a combination of one- and two-dimensional experiments, a complete structural picture can be assembled.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of "Methyl 5-methoxy-1,2-oxazole-4-carboxylate". The chemical shifts (δ) of the proton and carbon nuclei are indicative of their local electronic environments.
In the ¹H NMR spectrum, the molecule is expected to show three distinct singlet signals corresponding to the methoxy (B1213986) group protons on the isoxazole (B147169) ring (C5-OCH₃), the methyl ester protons (COOCH₃), and the lone proton on the isoxazole ring (C3-H). Based on related isoxazole derivatives, the C3-H proton is anticipated to appear in the downfield region, typically around δ 8.5 ppm, due to the electron-withdrawing nature of the heterocyclic ring. beilstein-journals.org The two methoxy group signals would appear further upfield.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For derivatives such as methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the characteristic signals for the 1,2-oxazole ring carbons appear at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org The carbonyl carbon of the ester group is expected in the δ 160-165 ppm range. The methoxy carbons typically resonate around δ 50-60 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C3-H | ~8.5 (s) | ~150 |
| C4 | - | ~108 |
| C5 | - | ~179 |
| C=O | - | ~162 |
| C5-OCH₃ | ~4.1 (s) | ~58 |
| COOCH₃ | ~3.9 (s) | ~52 |
Note: Predicted values are based on data from analogous compounds. beilstein-journals.orgresearchgate.net 's' denotes a singlet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). princeton.edu For "this compound", HSQC would show correlations between the proton signal at ~8.5 ppm and the C3 carbon, and between the methoxy proton signals and their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC reveals longer-range couplings between protons and carbons over two to four bonds (²JCH, ³JCH). princeton.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations include the C3-H proton showing a correlation to C4 and C5 of the isoxazole ring, and the methoxy protons correlating to their attached carbons (C5) and the ester carbonyl carbon, respectively.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edu As "this compound" has no adjacent protons, no cross-peaks would be expected in a COSY spectrum, confirming the isolated nature of the C3-H proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. princeton.edu A NOESY spectrum could show a correlation between the C3-H proton and the protons of the C4-carboxylate's methyl group, depending on the preferred conformation.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |
| HSQC | C3-H | C3 | Direct C-H attachment |
| C5-OCH₃ | C5-CH₃ | Direct C-H attachment | |
| COOCH₃ | COOCH₃ | Direct C-H attachment | |
| HMBC | C3-H | C4, C5, C=O | Connectivity across the isoxazole ring and to the ester |
| C5-OCH₃ | C5 | Connectivity of methoxy group to the ring | |
| COOCH₃ | C=O, C4 | Connectivity of the methyl ester group | |
| NOESY | C3-H | COOCH₃ | Spatial proximity, confirmation of substituent positions |
¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atom within the isoxazole ring. The chemical shift of the nitrogen atom is highly sensitive to its electronic environment and can help to distinguish between isomers. iastate.edu For a related compound, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the nitrogen atom of the 1,2-oxazole ring exhibits a characteristic resonance at δ −3.1 ppm. beilstein-journals.org This provides a key reference point for confirming the presence and electronic state of the isoxazole nitrogen in the target molecule.
Table 3: Representative ¹⁵N NMR Chemical Shift for the Isoxazole Ring
| Nitrogen Atom | ¹⁵N Chemical Shift (ppm) |
| N2 (in 1,2-oxazole ring) | ~ -3.1 |
Note: Value is based on the derivative methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate. beilstein-journals.org
Incorporating a ¹⁵N isotope into the isoxazole ring is a definitive strategy for unambiguous structural confirmation. nih.gov This is particularly valuable for distinguishing between potential regioisomers that could form during synthesis. The synthesis of a ¹⁵N-labeled analogue of a derivative, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, has been reported using ¹⁵N-hydroxylamine hydrochloride. beilstein-journals.orgnih.gov
The presence of the ¹⁵N label allows for the observation of specific heteronuclear coupling constants (J-couplings) in both ¹H and ¹³C NMR spectra. beilstein-journals.org For the labeled derivative, a two-bond coupling constant between the C3-H proton and the ring nitrogen (²JH3–N2) was observed at 14.36 Hz. beilstein-journals.org Furthermore, couplings between the ring carbons and the ¹⁵N atom were also detected: ¹JC3-N2 = 4.55 Hz, ²JC4-N2 = 1.30 Hz, and ²JC5-N2 = 1.96 Hz. beilstein-journals.org The observation of these specific couplings provides unequivocal proof of the 1,2-oxazole ring structure and the connectivity of its atoms. beilstein-journals.orgnih.gov
Table 4: Observed ¹H-¹⁵N and ¹³C-¹⁵N Coupling Constants in a ¹⁵N-Labeled Isoxazole Derivative
| Coupling | Value (Hz) | Significance |
| ²JH3–N2 | 14.36 | Confirms proximity of C3-H to the ring nitrogen |
| ¹JC3-N2 | 4.55 | Confirms direct bond between C3 and N2 |
| ²JC4-N2 | 1.30 | Confirms two-bond separation of C4 and N2 |
| ²JC5-N2 | 1.96 | Confirms two-bond separation of C5 and N2 |
Note: Data from ¹⁵N-labeled methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate. beilstein-journals.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula.
For "this compound", the molecular formula is C₆H₇NO₄. bldpharm.comchiralen.com The theoretical exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements. HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that corresponds precisely to this calculated mass, confirming the elemental formula. This technique has been used to confirm the structures of numerous newly synthesized isoxazole derivatives. beilstein-journals.orgnih.gov For instance, in the characterization of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, HRMS found [M+H]⁺ at 203.0295, which was in close agreement with the required value of 203.0299 for its formula C₆H₇N₂O₆. nih.gov
Table 5: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₇NO₄ |
| Molecular Weight | 157.12 g/mol |
| Calculated Exact Mass [M] | 157.0375 u |
| Expected HRMS m/z [M+H]⁺ | 158.0448 |
Vibrational Spectroscopy (Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups and probing the structural features of this compound and its analogs. The analysis of the infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's constituent bonds.
The IR spectrum of a related derivative, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, shows distinctive absorption bands for its carbonyl groups, with the ester C=O stretch appearing around 1723 cm⁻¹ and the Boc-carbamate C=O stretch at 1687 cm⁻¹ beilstein-journals.org. For this compound, the most prominent peaks are associated with the carbonyl stretching of the methyl ester group, the C=N and C=C stretching vibrations of the isoxazole ring, and the C-O stretching of the methoxy and ester groups.
Theoretical studies, such as those performed on similar structures like methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, aid in the full assignment of observed infrared bands by correlating experimental frequencies with calculated vibrational modes nih.govfigshare.com. These analyses confirm that the high-frequency region of the spectrum is dominated by C-H stretching vibrations, while the fingerprint region below 1600 cm⁻¹ contains a wealth of structural information, including the characteristic ring vibrations and C-O stretches.
The table below summarizes the principal vibrational frequencies and their assignments expected for this compound, based on data from analogous compounds.
Table 1: Key Infrared Vibrational Frequencies for this compound and Related Structures
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic/Heteroaromatic) | 3100 - 3150 | Stretching of the C-H bond on the isoxazole ring. |
| C-H Stretch (Aliphatic) | 2950 - 3000 | Asymmetric and symmetric stretching of methyl C-H bonds. |
| C=O Stretch (Ester) | 1720 - 1740 | Carbonyl stretching of the methyl carboxylate group. beilstein-journals.org |
| C=N Stretch (Isoxazole Ring) | 1600 - 1650 | Stretching vibration of the carbon-nitrogen double bond in the ring. |
| C=C Stretch (Isoxazole Ring) | 1550 - 1600 | Stretching vibration of the carbon-carbon double bond in the ring. |
**4.4. X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal evidence of molecular structure, conformation, and packing.
Single-crystal X-ray diffraction (SC-XRD) analysis provides unambiguous data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. For derivatives of this compound, this technique is crucial for establishing the absolute configuration of chiral centers.
Studies on closely related isoxazole derivatives have successfully elucidated their crystal structures. For instance, the analysis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate revealed a nearly planar molecular conformation, a feature supported by an intramolecular N—H⋯O hydrogen bond that helps to ensure the coplanarity between the isoxazole ring and the ester moiety nih.gov. Similarly, the crystal structure of 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-fluro-phenyl)-isoxazole confirmed that its five-membered isoxazole ring is planar scispace.com.
In the case of chiral derivatives, SC-XRD is indispensable. The structural analysis of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, a derivative of the target compound class, definitively confirmed its structure and absolute stereochemistry beilstein-journals.org. The crystallographic data obtained from such analyses provide the benchmark for confirming structural assignments made by other spectroscopic methods.
Table 2: Representative Crystallographic Data for Isoxazole Derivatives
| Parameter | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole scispace.com |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P1 |
| a (Å) | 7.0425 (18) | 5.9350 (6) |
| b (Å) | 11.555 (3) | 10.1850 (14) |
| c (Å) | 9.654 (2) | 14.8270 (2) |
| α (°) | 90 | 104.938 (4) |
| β (°) | 106.629 (6) | 97.960 (8) |
| γ (°) | 90 | 90.933 (6) |
| Volume (ų) | 752.7 (3) | Not specified |
| Z | 4 | 2 |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern crystal packing. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, this method provides detailed insights into hydrogen bonds, π-π stacking, and other van der Waals forces.
These analyses are critical for understanding how molecules recognize each other in the solid state, which has implications for properties like polymorphism, solubility, and crystal morphology.
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for an Oxazole (B20620) Derivative
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 34.4% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on adjacent molecules. researchgate.netvensel.org |
| H···O/O···H | 17.0% | Indicates the presence of C-H···O hydrogen bonds. iucr.org |
| H···Cl/Cl···H | 19.3% | Specific to halogenated derivatives, showing significant halogen contacts. iucr.org |
| C···C | 8.2% | Suggests the presence of π-π stacking interactions between aromatic or heteroaromatic rings. iucr.org |
| Other Contacts | Variable | Includes contributions from other heteroatoms (e.g., N, S) depending on the specific molecular structure. |
Chiral Analysis Methods (e.g., Chiral HPLC) for Enantiomeric Purity Assessment
For derivatives of this compound that possess one or more stereogenic centers, assessing enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and accurate quantification of enantiomers.
The development of a robust chiral HPLC method involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. Polysaccharide-based columns, such as Chiralpak® and Lux® series, are widely used and have proven effective for separating the enantiomers of various oxazole-containing compounds nih.govmdpi.com. For example, the enantiomers of the pesticide etoxazole (B1671765) were successfully separated using Lux Cellulose-1 and Chiralpak IC columns under both normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., methanol/water) conditions nih.gov.
The structural assignment of novel chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates was unequivocally supported by chiral HPLC analysis, demonstrating the method's importance in synthetic and medicinal chemistry beilstein-journals.org. The choice between normal-phase and reverse-phase chromatography depends on the analyte's polarity and solubility, with normal-phase often providing better resolution for many chiral oxazoles nih.gov. Successful enantioseparation allows for the determination of enantiomeric excess (ee), a critical quality attribute for chiral compounds.
Table 4: Typical Conditions for Chiral HPLC Separation of Oxazole Derivatives
| Parameter | Condition 1 (Normal-Phase) | Condition 2 (Reverse-Phase) |
|---|---|---|
| Chiral Stationary Phase (CSP) | Chiralpak AD / Lux Cellulose-1 nih.gov | Chiralpak IC / Lux Cellulose-1 nih.gov |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) nih.gov | Methanol / Water or Acetonitrile / Water nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min nih.gov | 0.4 - 1.0 mL/min nih.govnih.gov |
| Column Temperature | 10 - 40 °C nih.gov | 35 °C nih.gov |
| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |
Theoretical and Computational Studies of Methyl 5 Methoxy 1,2 Oxazole 4 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intrinsic properties of molecules like Methyl 5-methoxy-1,2-oxazole-4-carboxylate. nih.gov These computational methods allow for the optimization of the molecule's three-dimensional geometry and provide deep insights into its electronic structure, stability, and potential reactivity without the need for empirical data. acs.org
The electronic structure is primarily analyzed through the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the region of the molecule most likely to donate electrons, indicating its nucleophilic character. Conversely, LUMO signifies the region most likely to accept electrons, highlighting its electrophilic character. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the molecule's kinetic stability and chemical reactivity. A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Reactivity prediction is further enhanced by mapping the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-deficient regions (positive potential, prone to nucleophilic attack). For this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the ester group are expected to be regions of negative potential, while the hydrogen atoms and the carbon atom of the carbonyl group would exhibit positive potential.
DFT calculations can be used to compute a variety of molecular properties that collectively describe the molecule's stability and reactivity profile.
| Calculated Parameter | Significance |
|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. |
| Dipole Moment (Debye) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a method to study the dynamic behavior of molecules over time, providing crucial information on conformational flexibility and intermolecular interactions that cannot be obtained from static quantum chemical calculations. mdpi.comnih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent) or in a crystalline arrangement, and then solving Newton's equations of motion for every atom in the system. mdpi.com
Conformational Analysis: The single bonds within this compound, such as those connecting the methoxy (B1213986) and carboxylate groups to the oxazole ring, allow for rotational freedom. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule's shape might change in different environments, which can influence its biological activity and physical properties. Analysis of the simulation trajectory can reveal the preferred orientations of the substituent groups. acs.orgacs.org
Intermolecular Interactions: In a condensed phase, molecules interact with their neighbors through non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. MD simulations explicitly model these interactions, allowing for the study of solvation shells, aggregation behavior, and crystal packing forces. nih.gov For example, a simulation could predict how water molecules arrange around the polar ester group and the heteroatoms of the oxazole ring. Key metrics derived from MD simulations include:
Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or groups of atoms, highlighting the most flexible regions of the molecule. For the target compound, the terminal methyl groups of the methoxy and ester functions would be expected to show higher RMSF values. ajchem-a.com
Radial Distribution Function (RDF): This function describes the probability of finding another atom or molecule at a certain distance from a reference atom, providing detailed insight into the structure of the solvation shell or the arrangement of molecules in a liquid state.
By simulating the molecule's behavior, MD provides a bridge between its static structure and its macroscopic properties. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A critical aspect of computational chemistry is the ability to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. DFT calculations are widely used for this purpose.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is frequently used to calculate the magnetic shielding tensors for each nucleus. mdpi.comnih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS). mdpi.com Experimental data for closely related compounds, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, provide a basis for what to expect for the title compound. beilstein-journals.orgbeilstein-journals.org For instance, the characteristic signals for the 1,2-oxazole ring carbons (C-3, C-4, and C-5) are well-defined. beilstein-journals.org A good agreement between the calculated and experimental chemical shifts serves as strong evidence for the correctness of the proposed structure. mdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration. The frequencies and intensities of these modes correspond to the peaks in an IR spectrum. For this compound, key vibrational modes would include the C=O stretching of the ester group, C-O stretching of the methoxy and ester groups, and various stretching and bending modes of the oxazole ring. For a related compound, characteristic absorption bands for the ester C=O group were observed around 1723 cm⁻¹. nih.gov
The following table presents typical experimental spectroscopic data for a closely related analog, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, which can be used as a benchmark for validating computationally predicted parameters for the title compound.
| Spectroscopic Technique | Group/Atom | Experimental Value (δ in ppm or ν in cm⁻¹) | Reference |
|---|---|---|---|
| 1H NMR | 1,2-oxazole H-3 | ~8.46 s | beilstein-journals.org |
| 13C NMR | 1,2-oxazole C-3 | ~150.2 | beilstein-journals.org |
| 13C NMR | 1,2-oxazole C-4 | ~108.3 | beilstein-journals.org |
| 13C NMR | 1,2-oxazole C-5 | ~179.5 | beilstein-journals.org |
| 15N NMR | 1,2-oxazole N-2 | ~-3.1 | beilstein-journals.org |
| IR | C=O (ester) | ~1723 | nih.gov |
Mechanistic Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in investigating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like 1,2-oxazoles. One of the primary synthetic routes to 5-substituted-1,2-oxazole-4-carboxylates involves the reaction of a β-enamino ketoester with hydroxylamine (B1172632). nih.gov This reaction can potentially lead to two different regioisomers, and understanding the reaction pathway is key to predicting the observed product.
The plausible mechanism involves several steps: an initial nucleophilic attack, the removal of a dimethylamine molecule, intramolecular cyclization, and subsequent dehydration to form the final 1,2-oxazole ring. nih.gov DFT calculations can model this entire pathway. By optimizing the geometries of the reactants, intermediates, products, and, most importantly, the transition states (TS) connecting them, a complete reaction energy profile can be constructed.
The transition state is the highest energy point along the reaction coordinate. Locating the TS and calculating its energy allows for the determination of the activation energy (Ea) for each step. The reaction pathway with the lowest activation energy will be the most favorable kinetically. mdpi.com In the synthesis of 1,2-oxazoles, computational modeling can be used to compare the activation energies for the pathways leading to the two possible regioisomers. Such calculations can provide a theoretical justification for the regioselectivity observed experimentally. mdpi.comrsc.org
An Intrinsic Reaction Coordinate (IRC) analysis can also be performed. This calculation follows the reaction path downhill from the transition state to connect it with the corresponding reactant and product, confirming that the located TS is correct for the specific reaction step being studied. mdpi.com These computational studies provide a molecular-level understanding of the reaction, complementing experimental observations and guiding the development of new synthetic methods. researchgate.netresearchgate.net
Applications As Synthetic Building Blocks and Derivatization Strategies
Versatility as a Building Block in Complex Organic Synthesis
The inherent chemical functionalities of Methyl 5-methoxy-1,2-oxazole-4-carboxylate make it an attractive starting material for the synthesis of a variety of complex organic molecules. Its ability to serve as a scaffold for the introduction of diverse substituents has been leveraged in several areas of chemical research.
The isoxazole (B147169) ring is a recognized bioisostere for amide bonds, making isoxazole-containing compounds valuable components in the design of peptidomimetics. While direct studies on this compound are limited, analogous compounds such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been synthesized as novel amino acid-like building blocks. beilstein-journals.orgnih.gov These derivatives are designed to be incorporated into peptide chains to create unnatural peptides with potentially enhanced stability and biological activity. The synthesis of these building blocks typically involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. beilstein-journals.orgnih.gov
The general strategy involves the use of the isoxazole core as a constrained scaffold to mimic the spatial arrangement of natural amino acids. By modifying the substituents on the isoxazole ring, chemists can generate a diverse library of unnatural amino acids for incorporation into peptide synthesis. For instance, the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid has been reported as a novel unnatural amino acid for solid-phase peptide synthesis. mdpi.comnih.gov
| Precursor Compound Analogue | Synthetic Application | Reference |
| Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Synthesis of amino acid-like building blocks | beilstein-journals.orgnih.gov |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Incorporation into α/β-mixed peptides | mdpi.comnih.gov |
The isoxazole nucleus is a common motif in a variety of biologically active compounds and natural products. The structural framework of this compound provides a versatile platform for the synthesis of analogues of these molecules. Although specific examples detailing the use of this compound in natural product synthesis are not prevalent in the literature, the general utility of substituted isoxazoles is well-established. For example, the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate highlights the accessibility of functionalized isoxazole cores that can serve as key intermediates in the assembly of more complex bioactive molecules. nih.govresearchgate.net
DNA-Encoded Libraries (DELs) have emerged as a powerful tool in drug discovery for the rapid identification of ligands for protein targets. The construction of these libraries relies on the use of building blocks that are compatible with DNA-tagging and aqueous reaction conditions. Functionalized heterocycles, such as derivatives of this compound, are attractive scaffolds for DEL synthesis due to their drug-like properties and the ability to introduce diversity.
The synthesis of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates has been proposed as a route to novel building blocks for the generation of DNA-encoded chemical libraries. beilstein-journals.org The general approach involves coupling the carboxylic acid functionality of the isoxazole derivative to a DNA-oligonucleotide linker, followed by further diversification of the heterocyclic core. This strategy allows for the creation of vast libraries of unique chemical entities, each tagged with a distinct DNA barcode for easy identification during screening.
| Building Block Application | Library Type | Key Feature | Reference |
| Functionalized 1,2-oxazole derivatives | DNA-Encoded Chemical Libraries (DELs) | Suitability for creating diverse, drug-like molecules | beilstein-journals.org |
The isoxazole ring can undergo various ring-transformation reactions to yield other heterocyclic systems. While specific protocols starting from this compound are not extensively documented, the conversion of isoxazoles to other heterocycles is a known synthetic strategy. For instance, furans can be transformed into pyridines, demonstrating the potential for interconversion between five- and six-membered heteroaromatic rings. scispace.com Similarly, isoxazoles can, under appropriate conditions, be precursors to other heterocycles like oxadiazoles. semanticscholar.org The reactivity of the isoxazole ring in this compound presents an opportunity for its use as a synthon for a variety of other heteroaromatic scaffolds, thereby expanding its synthetic utility.
Strategies for Functionalization and Derivatization at Various Positions of the Oxazole (B20620) Core
The reactivity of the isoxazole ring allows for functionalization at its various carbon and nitrogen positions. Strategic derivatization can be employed to modulate the electronic properties and biological activity of the resulting molecules.
The C-5 position of the 1,2-oxazole ring is a key site for introducing chemical diversity. In the case of this compound, the methoxy (B1213986) group at this position is a handle for further synthetic transformations. Nucleophilic aromatic substitution reactions can potentially be employed to replace the methoxy group with other functionalities.
A study on the regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates demonstrates a method to introduce cyclic amino groups at the C-5 position. beilstein-journals.orgnih.gov This is achieved through the reaction of β-enamino ketoester precursors with hydroxylamine. beilstein-journals.orgnih.gov This transformation highlights a powerful strategy for installing nitrogen-containing substituents at the C-5 position, which is often desirable for modulating the pharmacological properties of the molecule.
Transformations of the Carboxylate Group for Diversification
The methyl carboxylate group at the C4 position of this compound is a key functional handle that provides a gateway for extensive molecular diversification. This versatility allows for its conversion into a wide array of other functional groups, significantly broadening the synthetic utility of the isoxazole scaffold. Common transformations include hydrolysis, amidation, reduction, and transesterification.
Hydrolysis to Carboxylic Acid: The most fundamental transformation is the saponification of the methyl ester to its corresponding carboxylic acid, 5-methoxy-1,2-oxazole-4-carboxylic acid. This reaction is typically achieved under basic conditions, for instance, by using alkali metal hydroxides like lithium hydroxide (B78521) or sodium hydroxide in a mixture of aqueous and organic solvents (e.g., water/methanol or water/tetrahydrofuran). google.com Acid-catalyzed hydrolysis, using strong acids such as sulfuric acid, is also a viable method. google.com The resulting carboxylic acid is a crucial intermediate for subsequent derivatization, particularly for amide bond formation.
Amide Bond Formation: The 5-methoxy-1,2-oxazole-4-carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to generate the corresponding amides. This transformation typically requires the activation of the carboxylic acid. Standard peptide coupling reagents are employed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and epimerization. luxembourg-bio.com Other modern coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are also highly effective. luxembourg-bio.comrsc.org This reaction is fundamental for building larger molecules and is widely used in the synthesis of biologically active compounds. researchgate.net
Reduction to Alcohol: The ester group can be reduced to the corresponding primary alcohol, (5-methoxy-1,2-oxazol-4-yl)methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.org Milder reducing agents, such as sodium borohydride (B1222165) in combination with an activating agent, can also be employed for the reduction of carboxylic acids derived from the ester. researchgate.net The resulting alcohol serves as a valuable building block, enabling further functionalization through reactions such as oxidation to an aldehyde, conversion to halides, or etherification.
The following table summarizes key transformations of the carboxylate group for diversification strategies.
| Starting Material | Product | Reagents and Conditions | Transformation Type |
| This compound | 5-methoxy-1,2-oxazole-4-carboxylic acid | LiOH, THF/H₂O or NaOH, H₂O/MeOH | Hydrolysis |
| 5-methoxy-1,2-oxazole-4-carboxylic acid | 5-methoxy-N-(substituted)-1,2-oxazole-4-carboxamide | Amine, HATU, DIPEA or DCC, HOBt | Amidation |
| This compound | (5-methoxy-1,2-oxazol-4-yl)methanol | LiAlH₄, THF | Reduction |
Introduction of Chiral Auxiliaries and Chirality Transfer in Synthetic Sequences
In asymmetric synthesis, achieving control over stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomers can have vastly different biological activities. A powerful and reliable strategy for inducing chirality is the temporary incorporation of a chiral auxiliary. wikipedia.org For derivatives of this compound, the carboxylic acid functional group (obtained via hydrolysis) serves as an ideal anchor point for attaching such auxiliaries.
The general principle involves coupling the achiral 5-methoxy-1,2-oxazole-4-carboxylic acid with an enantiomerically pure chiral auxiliary to form a diastereomeric intermediate. wikipedia.org The stereogenic centers on the auxiliary then exert facial bias on subsequent chemical reactions, directing the approach of reagents to create a new stereocenter with a high degree of selectivity. williams.edu After the desired stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Evans Oxazolidinone Auxiliaries: Among the most successful and widely used are the Evans oxazolidinone auxiliaries. santiago-lab.com These are typically prepared from readily available chiral amino alcohols. The 5-methoxy-1,2-oxazole-4-carboxylic acid can be converted to its acid chloride (e.g., using oxalyl chloride or thionyl chloride) and then reacted with a deprotonated Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyl oxazolidinone. williams.edu
The rigid structure of the resulting imide, combined with the steric bulk of the substituents on the oxazolidinone ring, effectively shields one face of the enolate formed upon deprotonation. santiago-lab.com This allows for highly diastereoselective alkylation or aldol (B89426) reactions at the α-position relative to the carbonyl group. Subsequent removal of the auxiliary, for example, through hydrolysis with lithium hydroxide and hydrogen peroxide, yields an enantiomerically enriched product while regenerating the auxiliary. williams.edu
Other Chiral Auxiliaries: Besides Evans auxiliaries, other chiral molecules can be employed. Chiral amines, such as (R)- or (S)-α-methylbenzylamine, can be used to form diastereomeric amides. Similarly, chiral alcohols like (-)-menthol can form diastereomeric esters. These diastereomers can then be separated chromatographically or used in reactions where the auxiliary directs stereochemistry, albeit often with lower efficacy than Evans-type auxiliaries. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective in controlling stereochemistry in aldol and other reactions. scielo.org.mx
The selection of the chiral auxiliary depends on the specific reaction and the desired stereochemical outcome. This methodology provides a robust and predictable pathway for the synthesis of chiral molecules derived from the this compound core.
The table below lists common chiral auxiliaries used in synthetic sequences.
| Chiral Auxiliary Class | Example Auxiliary | Point of Attachment | Typical Subsequent Reaction |
| Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Carboxylate (forms N-acyl imide) | Diastereoselective alkylation, aldol reactions |
| Chiral Amines | (R)-α-Methylbenzylamine | Carboxylate (forms amide) | Diastereoselective reactions on isoxazole ring |
| Chiral Alcohols | (-)-Menthol | Carboxylate (forms ester) | Diastereoselective reactions on isoxazole ring |
| Thiazolidinethiones | (4R)-Phenylthiazolidinethione | Carboxylate (forms N-acyl imide) | Diastereoselective aldol reactions |
Biological Activity and Mechanistic Insights of Oxazole 4 Carboxylate Derivatives
General Overview of Bioactivity Associated with Oxazole (B20620) Derivatives
The oxazole ring is a fundamental five-membered heterocyclic scaffold containing one oxygen and one nitrogen atom. This structural motif is a constituent of numerous natural products and has become a privileged core in medicinal chemistry due to its ability to engage with a wide range of biological targets. scilit.comunipa.it The versatility of the oxazole ring allows for substitutions at various positions, leading to a diverse array of biological activities. nih.gov
Oxazole derivatives have demonstrated a broad spectrum of pharmacological effects. These include antimicrobial (antibacterial and antifungal), anti-inflammatory, anticancer, and antitubercular properties. nih.govnih.govresearchgate.net The specific biological response is largely dictated by the substitution pattern on the oxazole core. nih.gov For instance, compounds like oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), feature an oxazole ring and function as COX-2 inhibitors. nih.gov The ability of the nitrogen and oxygen heteroatoms within the ring to participate in non-covalent interactions allows these derivatives to bind effectively to various enzymes and cellular receptors, underpinning their diverse therapeutic potential. scilit.com
Bioactivity Profiling of Related Oxazole-4-carboxylate Compounds
Derivatives of oxazole-4-carboxylate have been investigated for their potential as antimicrobial agents. Research into compounds structurally related to Methyl 5-methoxy-1,2-oxazole-4-carboxylate has revealed activity against specific bacterial strains. For example, certain oxazole derivatives have shown moderate activity against Gram-positive bacteria. One such compound, Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate, was reported to have a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. vulcanchem.com It is hypothesized that the presence of the methoxyphenyl group on the oxazole ring may enhance the permeability of the bacterial membrane, contributing to its antimicrobial effect. vulcanchem.com
| Compound | Organism | Activity (MIC) |
|---|---|---|
| Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate | Staphylococcus aureus | 32 µg/mL |
The anti-inflammatory potential of oxazole-carboxylate derivatives has been a subject of significant research. A study focusing on a series of novel methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives demonstrated notable anti-inflammatory effects in a carrageenan-induced rat paw edema model. researchgate.net Two derivatives from this series, specifically compounds VIId and VIIe, exhibited significant anti-inflammatory activity that was comparable to the standard NSAID, Diclofenac Sodium. researchgate.net This highlights the potential of the oxazole-carboxylate scaffold as a basis for the development of new anti-inflammatory agents. researchgate.netnih.gov
| Compound | Assay | Relative Activity |
|---|---|---|
| Methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate (Derivative VIId) | Carrageenan-induced rat paw edema | Comparable to Diclofenac Sodium |
| Methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate (Derivative VIIe) | Carrageenan-induced rat paw edema | Comparable to Diclofenac Sodium |
Certain isoxazole (B147169) derivatives, which are isomers of oxazoles, have been shown to possess immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs). In one study, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were tested for their effects on phytohemagglutinin A (PHA)-induced PBMC proliferation. nih.govnih.gov The compounds displayed varying degrees of inhibitory activity. nih.gov
The most potent compound in the series, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was selected for further investigation due to its strong antiproliferative effect and lack of toxicity in a reference cell line. nih.govnih.gov This compound also inhibited the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov These findings suggest that the 1,2-oxazole-4-carboxylate scaffold is a promising structure for developing new immunosuppressive agents. nih.govresearchgate.net Another oxazole-containing natural product, Antroxazole A, was found to specifically inhibit the lipopolysaccharide (LPS)-induced proliferation of B lymphocyte cells with an IC50 value of 16.3 μM. rsc.org
| Compound Class | Biological Model | Observed Effect |
|---|---|---|
| 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives | PHA-induced PBMC proliferation | Inhibition of proliferation |
| Antroxazole A | LPS-induced B lymphocyte proliferation | Inhibition with IC50 of 16.3 μM |
Mechanistic Studies of Biological Interactions
Succinate dehydrogenase (SDH), or complex II of the mitochondrial respiratory chain, has become a key target for the development of modern fungicides. acs.orgnih.gov A significant class of these fungicides, known as SDH inhibitors (SDHIs), function by binding to the ubiquinone-binding site of the SDH enzyme, thereby disrupting cellular respiration and leading to fungal cell death. acs.orgsci-hub.se
Recent research has focused on designing and synthesizing oxazole-carboxamide derivatives as novel SDH inhibitors. In one study, a series of oxazole-5-carboxamide (B136671) derivatives were evaluated for their fungicidal activities. acs.org Several compounds demonstrated potent inhibition of fungal growth. Notably, compounds SEZA18 and SEZC7 showed significant activity against the fungus Magnaporthe grisea in vitro, with EC50 values of 0.17 mg/L and 0.50 mg/L, respectively. acs.org These values are comparable to the commercial fungicide prochloraz (B1679089) (0.15 mg/L) and superior to hymexazol (B17089) (45.5 mg/L). acs.org These findings underscore the potential of oxazole-carboxamide structures as effective SDH inhibitors for agricultural applications. acs.org
| Compound | Target Enzyme | Fungal Species | Activity (EC50) |
|---|---|---|---|
| SEZA18 (oxazole-5-carboxamide derivative) | Succinate Dehydrogenase (SDH) | Magnaporthe grisea | 0.17 mg/L |
| SEZC7 (oxazole-5-carboxamide derivative) | Succinate Dehydrogenase (SDH) | Magnaporthe grisea | 0.50 mg/L |
Receptor Agonism/Antagonism (e.g., GABA and glutamate (B1630785) receptors for related natural products)
The 1,2-oxazole (isoxazole) ring is a key structural motif in several neuroactive natural products that interact with GABA (γ-aminobutyric acid) and glutamate receptors, the primary inhibitory and excitatory neurotransmitter systems in the central nervous system, respectively. beilstein-journals.org
Notably, the fungal-derived natural products muscimol (B1676869) and ibotenic acid, which both contain a 1,2-oxazole ring, are classic examples of compounds that exhibit potent activity at these receptors. beilstein-journals.org Muscimol is a potent and selective agonist at GABA-A receptors, leading to inhibitory effects on neuronal activity. beilstein-journals.org In contrast, ibotenic acid acts as a potent agonist at N-methyl-D-aspartate (NMDA) and other glutamate receptors, resulting in excitatory effects. beilstein-journals.org
While direct evidence is lacking for this compound, the established neuroactivity of related 1,2-oxazole compounds suggests that it could potentially interact with GABA or glutamate receptors, depending on its three-dimensional structure and substituent groups.
Elucidation of Cellular Pathway Modulation
The modulation of cellular pathways by oxazole-4-carboxylate derivatives is an area of active research, with studies pointing towards a variety of potential mechanisms. For example, some oxazole derivatives have demonstrated the ability to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a protein that is hyperactivated in many human tumors. researchgate.net By modulating the stability and processing of STAT3, these compounds can induce antitumor effects. researchgate.net
In the context of glutamate receptor modulation, isoxazole-4-carboxamide derivatives that act as negative allosteric modulators of AMPA receptors can counteract the pathological processes associated with receptor overactivation, such as that seen in chronic inflammatory pain. nih.gov By altering the biophysical gating properties of the receptor, these compounds can help to normalize downstream cellular processes without completely blocking the normal synaptic function. nih.gov
Structure-Activity Relationship (SAR) Studies for Substituted Oxazole-4-carboxylates
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of new, more potent, and selective molecules. For the broader class of oxazole and isoxazole derivatives, several SAR studies have been conducted.
For instance, in a series of 5-substituted oxazole-4-carboxylic acid derivatives, the nature of the substituent at the 5-position was found to be critical for their inhibitory activity on blood platelet aggregation. nih.gov Similarly, for 5-(4'-methoxyphenyl)-oxazole (MPO), which inhibits the hatch and growth of Caenorhabditis elegans, a study of nineteen synthesized derivatives revealed that the entire structure of MPO is essential for its biological activity, as the tested derivatives showed no effect. nih.gov
In the case of 4-substituted methoxybenzoyl-aryl-thiazole analogues, which act as anticancer agents, modifications to the "B" ring (the thiazole (B1198619) ring) and the carbonyl linker have been explored to extend the SAR. acs.org Replacing the thiazole with other heterocyclic rings such as pyridine, furan, and thiophene (B33073) maintained or in some cases improved the anticancer activity. acs.org
For 1,2,4-oxadiazole (B8745197) derivatives acting as positive allosteric modulators of the mGlu4 receptor, SAR studies have shown that specific substitutions on the aryl rings and the presence of a picolinamide (B142947) fragment are important for potency. nih.gov
While a specific SAR study for this compound is not available, these examples from related oxazole and isoxazole derivatives highlight the importance of the specific substitution pattern on the heterocyclic ring for determining the biological activity and receptor interactions. The methoxy (B1213986) and methyl carboxylate groups on the 1,2-oxazole ring of the target compound are expected to significantly influence its electronic properties, lipophilicity, and potential interactions with biological targets.
Current Research Landscape and Future Directions
Emerging Synthetic Methodologies for Oxazole-4-carboxylates with Enhanced Efficiency and Selectivity
The synthesis of oxazole-4-carboxylates is evolving towards greater efficiency, selectivity, and sustainability. numberanalytics.com Traditional methods often require harsh reaction conditions, but modern approaches aim to overcome these limitations. numberanalytics.com
One notable advancement is the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids using a triflylpyridinium reagent. This method features a broad substrate scope and good functional group tolerance. acs.org Another novel, two-step synthesis of oxazole-4-carboxylates proceeds from aldehydes via 3-oxazoline-4-carboxylate intermediates. nih.gov For 1,2-oxazole (isoxazole) derivatives, a common and efficient route involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride to produce regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.govbeilstein-journals.org The van Leusen oxazole (B20620) synthesis, which utilizes tosylmethylisocyanide (TosMIC), remains a cornerstone strategy for preparing a variety of oxazole-based molecules. nih.gov Researchers are also exploring green media and catalysts, such as organic clay, to improve the environmental footprint of these syntheses. tandfonline.com
| Methodology | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Direct Synthesis from Carboxylic Acids | Carboxylic acids, Isocyanoacetates/Tosylmethyl isocyanide | Uses a stable triflylpyridinium reagent; broad substrate scope. | acs.org |
| Two-Step Synthesis from Aldehydes | Aldehydes | Proceeds via 3-oxazoline-4-carboxylate intermediates. | nih.gov |
| Cycloaddition for 1,2-Oxazoles | β-enamino ketoesters, Hydroxylamine hydrochloride | Efficient for producing regioisomeric 1,2-oxazole-4-carboxylates. | nih.govbeilstein-journals.org |
| van Leusen Oxazole Synthesis | Aldehydes, Tosylmethylisocyanide (TosMIC) | A versatile and widely used method for oxazole ring formation. | nih.gov |
Application of Advanced Characterization Techniques in Structural Chemistry for Novel Derivatives
The unambiguous structural characterization of novel oxazole derivatives is crucial for understanding their properties and biological activity. A suite of advanced analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is fundamental for elucidating the precise molecular structure and connectivity of atoms. nih.govijpbs.com For instance, in the synthesis of regioisomeric 1,2-oxazole-4-carboxylates, 15N NMR was instrumental in discriminating between the isomers. beilstein-journals.org Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides accurate molecular weight determination, confirming the elemental composition of the synthesized compounds. nih.gov Single-crystal X-ray diffraction offers the definitive three-dimensional structure of crystalline compounds, revealing bond lengths, angles, and stereochemistry. nih.govnih.gov These techniques, often used in combination, provide a comprehensive characterization of new chemical entities. ontosight.aiijpsr.com
| Technique | Information Obtained | Application Example |
|---|---|---|
| NMR Spectroscopy (1H, 13C, 15N) | Molecular structure, connectivity, and stereochemistry. | Discriminating between regioisomers of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate. beilstein-journals.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Confirming the formula of newly synthesized oxazole analogues. nih.gov |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. | Confirming the structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. nih.gov |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Characterizing novel oxadiazole derivatives. ijpsr.com |
Computational Design and Virtual Screening of Oxazole-based Compounds for Targeted Applications
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and virtual screening of oxazole-based compounds for specific biological targets. jcchems.com In silico techniques are used to predict the physicochemical properties, pharmacokinetics, and toxicity of novel molecules, significantly accelerating the identification of promising drug candidates. jcchems.com
Molecular docking studies, performed with software like PyRx, are used to predict the binding affinity and interaction patterns of oxazole derivatives with target proteins, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) for potential diabetes treatments. jcchems.commdpi.com Tools like SwissADME and Osiris Property Explorer are employed to evaluate drug-likeness based on criteria such as Lipinski's rule of five and to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. jcchems.com These computational approaches help prioritize the synthesis of compounds with the most promising profiles, saving time and resources in the drug development pipeline. rsc.org
| Tool/Technique | Purpose | Example Application |
|---|---|---|
| Molecular Docking (e.g., PyRx) | Predicts binding affinity and mode of interaction with a biological target. | Screening oxazole derivatives against acetylcholinesterase and butyrylcholinesterase. mdpi.com |
| SwissADME | Predicts physicochemical properties, pharmacokinetics, and drug-likeness. | Evaluating ADME profiles of newly designed oxazole derivatives. jcchems.com |
| Osiris Property Explorer | Calculates drug-relevant properties like toxicity risks and drug score. | Assessing the druggability of potential antidiabetic oxazole compounds. jcchems.com |
| Toxtree | Predicts various types of toxicity. | Evaluating the toxicity profile of oxazole derivatives targeting PPARγ. jcchems.com |
Expanding the Scope of Synthetic Applications of Methyl 5-methoxy-1,2-oxazole-4-carboxylate as a Versatile Building Block
This compound represents a versatile heterocyclic building block for the synthesis of more complex and biologically active molecules. nih.govbeilstein-journals.org The functional groups present on the molecule—the methyl ester and the methoxy (B1213986) group—provide handles for further chemical modification.
The methyl ester at the 4-position can undergo hydrolysis to the corresponding carboxylic acid or be converted into a variety of amides through reaction with amines. This transformation is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target binding. Furthermore, the core 1,2-oxazole ring can be incorporated into larger molecular scaffolds, serving as a key component in the synthesis of novel amino acid-like structures. nih.govbeilstein-journals.org The development of regioselective syntheses allows for the precise placement of substituents, creating a diverse library of compounds for screening in drug discovery programs. nih.gov
Deepening Mechanistic Understanding of Biological Action and Off-Target Effects
While numerous oxazole derivatives have demonstrated a wide range of biological activities, a deep mechanistic understanding of their action is crucial for developing safer and more effective therapeutic agents. tandfonline.comtandfonline.com The five-membered aromatic ring of oxazole can engage with enzymes and receptors through various non-covalent interactions, such as hydrogen bonds, hydrophobic effects, and pi-pi stacking. tandfonline.comrsc.org
Current research focuses on elucidating the precise molecular targets and pathways affected by these compounds. For example, some oxazole-containing compounds are known to inhibit bacterial protein synthesis or cyclooxygenase (COX) enzymes. numberanalytics.com Understanding the structure-activity relationships (SAR) helps to identify the key structural features responsible for the desired biological effect. semanticscholar.org Concurrently, investigating potential off-target effects is critical to assess the safety profile of new drug candidates and to minimize adverse reactions. Computational toxicology and advanced in vitro screening platforms are increasingly used to predict and identify such unintended interactions early in the development process.
Addressing Challenges and Identifying Opportunities in Oxazole Chemistry
Despite significant progress, challenges remain in the field of oxazole chemistry. numberanalytics.com A primary challenge is the need for harsh reaction conditions in some traditional synthetic routes, which can limit functional group tolerance and generate waste. numberanalytics.com The limited availability of certain starting materials can also be a hurdle. numberanalytics.com
However, these challenges present opportunities for innovation. There is a growing emphasis on the development of more sustainable and efficient synthetic methods, including the use of green solvents and catalysts. numberanalytics.com The chemical versatility of the oxazole ring allows for extensive modification, opening avenues for creating diverse molecular libraries. numberanalytics.com Beyond pharmaceuticals and agrochemicals, there is an emerging interest in exploring oxazole-based compounds for applications in materials science, such as the development of new polymers and dyes. numberanalytics.comnumberanalytics.com
Potential Impact on Pharmaceutical and Agrochemical Research and Development
The oxazole scaffold is a privileged structure in both pharmaceutical and agrochemical research, and its importance continues to grow. numberanalytics.commdpi.com Oxazole-based compounds exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govd-nb.info Several clinically used drugs, such as the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin, contain an oxazole ring, highlighting the therapeutic potential of this heterocycle. semanticscholar.org
In agriculture, oxazole derivatives have been successfully developed as pesticides, fungicides, and herbicides. numberanalytics.comnumberanalytics.com The ongoing research into new synthetic methodologies and the application of computational design are expected to accelerate the discovery of novel oxazole-based compounds with improved efficacy, selectivity, and safety profiles. This will likely lead to the development of new medicines to treat a range of diseases and more effective crop protection agents to ensure global food security. mdpi.com The versatility of the oxazole nucleus ensures its continued prominence in research and development for the foreseeable future. tandfonline.comtandfonline.com
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for Methyl 5-Methoxy-1,2-Oxazole-4-Carboxylate, and how is regioselectivity controlled during cyclization?
- Methodological Answer : Regioselective synthesis of 1,2-oxazole derivatives often involves β-enamino ketoester intermediates reacting with hydroxylamine. Two competing pathways may form isomeric products (e.g., intermediates A and D in ), but regioselectivity is controlled by reaction kinetics and stabilizing effects of substituents. For example, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate forms exclusively via intermediate B due to favorable intramolecular cyclization and dimethylamine elimination . LC-MS and column chromatography are critical for confirming the absence of alternative isomers .
Q. Which spectroscopic methods are definitive for characterizing this compound?
- Methodological Answer :
- 1H/13C/15N NMR : Coupling constants (e.g., 2JH3–N2 = 14.36 Hz in 15N-labeled analogs) confirm the 1,2-oxazole ring structure by highlighting nitrogen-carbon interactions .
- IR Spectroscopy : Absorptions at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (oxazole ring) validate functional groups .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate .
Advanced Research Questions
Q. How can contradictions between NMR and crystallographic data in structural assignments be resolved?
- Methodological Answer : Discrepancies arise when dynamic effects (e.g., tautomerism) influence NMR but not crystal structures. Cross-validation using isotopic labeling (e.g., 15N) enhances NMR accuracy, while computational modeling (DFT) reconciles experimental data with theoretical geometries. For example, 13C-15N coupling constants (1JC3-N2 = 4.55 Hz) in NMR align with crystallographic bond lengths in related compounds .
Q. What experimental design considerations minimize side reactions in oxazole synthesis?
- Methodological Answer :
- Reagent Stoichiometry : Excess hydroxylamine drives cyclization over competing pathways .
- Temperature Control : Lower temperatures favor kinetic products (e.g., intermediate B over D) .
- Protecting Groups : Boc groups on cycloaminyl substituents prevent undesired nucleophilic attacks during cyclization .
Q. How does methylation at the 5-position influence physicochemical properties?
- Methodological Answer : Methylation increases lipophilicity and alters solubility, as shown in methylated uracil derivatives. For oxazoles, the methoxy group at C5 enhances electron density, affecting reactivity in downstream functionalization (e.g., Suzuki couplings). Comparative studies using HPLC logP measurements and water solubility assays are recommended .
Q. What computational approaches predict regioselectivity in oxazole ring formation?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify favored pathways. For example, intermediates with lower activation energies (e.g., intermediate B in ) dominate. Molecular dynamics simulations further model solvent effects on reaction trajectories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
